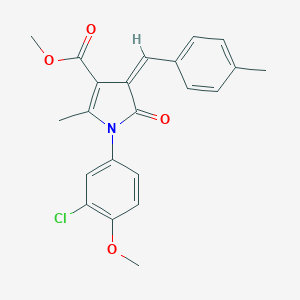
methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole carboxylates. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of key enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines.
实验室实验的优点和局限性
The advantages of using methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its high potency and selectivity, as well as its ability to penetrate cell membranes. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to optimize its synthesis method to improve yield and purity.
合成方法
The synthesis of methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-methylbenzylideneacetone in the presence of a base catalyst. The resulting product is then reacted with methyl acetoacetate in the presence of a Lewis acid catalyst to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
Methyl 1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
分子式 |
C22H20ClNO4 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO4/c1-13-5-7-15(8-6-13)11-17-20(22(26)28-4)14(2)24(21(17)25)16-9-10-19(27-3)18(23)12-16/h5-12H,1-4H3/b17-11- |
InChI 键 |
YRNKFTCMYDTEMZ-BOPFTXTBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC(=C(C=C3)OC)Cl)C)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C3=CC(=C(C=C3)OC)Cl)C)C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C3=CC(=C(C=C3)OC)Cl)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297327.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)


![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297337.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297338.png)

![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)

![N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B297348.png)